7-Methylquinoline
Overview
Description
7-Methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H9N. It is a derivative of quinoline, where a methyl group is substituted at the seventh position of the quinoline ring. This compound is known for its significant applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Scientific Research Applications
7-Methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and as a precursor for various pharmaceuticals.
Safety and Hazards
7-Methylquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, germ cell mutagenicity, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Quinoline and its derivatives have been of interest to scientists, with many chemists seeking to find more effective synthetic methods by improving on existing synthesis via reaction optimization . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
Mechanism of Action
Target of Action
7-Methylquinoline, also known as m-Toluquinoline , is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have been found to exhibit a broad range of biological activities
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways
Result of Action
Quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer effects
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of many drugs . Future research should investigate how such factors might affect this compound.
Biochemical Analysis
Cellular Effects
Quinoline derivatives have been found to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . It is possible that 7-Methylquinoline may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that all degraded compounds of quinoline derivatives are initially hydroxylated at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methylquinoline can be synthesized through several methods. One common method involves the Skraup synthesis, where aniline derivatives react with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes. For instance, the use of transition metal catalysts such as zinc triflate in the presence of microwave irradiation has been reported to yield high amounts of quinoline derivatives . Additionally, vacuum distillation can be employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline or halogenated quinoline derivatives.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
2-Methylquinoline: Another methyl-substituted derivative with similar properties but different reactivity due to the position of the methyl group.
8-Methylquinoline: Similar to 7-Methylquinoline but with the methyl group at the eighth position, affecting its chemical behavior and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and materials.
Properties
IUPAC Name |
7-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYVCOSVYOSHOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Record name | 7-METHYLQUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20693 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025657 | |
Record name | 7-Methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
7-methylquinoline appears as clear yellow liquid or oil. (NTP, 1992), Clear yellow liquid; mp = 35-38 deg C; [CAMEO] Viscous liquid; [Alfa Aesar MSDS] | |
Record name | 7-METHYLQUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20693 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 7-Methylquinoline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11315 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
484.7 to 486.5 °F at 760 mmHg (NTP, 1992) | |
Record name | 7-METHYLQUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20693 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
230 °F (NTP, 1992) | |
Record name | 7-METHYLQUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20693 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 7-METHYLQUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20693 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.0609 at 68 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 7-METHYLQUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20693 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
612-60-2 | |
Record name | 7-METHYLQUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20693 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 7-Methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methylquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-METHYLQUINOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 7-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7-Methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-METHYLQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOW995K43C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
95 to 100 °F (NTP, 1992) | |
Record name | 7-METHYLQUINOLINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20693 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-methylquinoline?
A1: this compound has the molecular formula C10H9N and a molecular weight of 143.19 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. For example, 13C NMR spin-lattice relaxation times (T1) have been measured for this compound in its pure liquid form over a range of temperatures. []
Q3: Can you elaborate on the tautomerism observed in certain quinoline derivatives like this compound?
A3: Theoretical studies using B3LYP/6-311++G(d,p) calculations on ethyl 4-oxo-7-methylquinoline-3-carboxylate (7Me-OQE) indicated a preference for the hydroxyquinoline tautomer over the 4-oxoquinoline form. The energy difference between these forms was calculated to be 38 kJ mol(-1). Matrix isolation coupled with FTIR spectroscopy confirmed the predominance of the hydroxyquinoline form. []
Q4: How does the presence of the methyl group in this compound influence its reactivity?
A4: The methyl group in this compound can impact its reactivity in various reactions. For instance, during nitration reactions, the methyl group directs the incoming nitro group to the 8-position, leading to the formation of 7-methyl-8-nitroquinoline. []
Q5: Can you provide examples of reactions where this compound acts as a starting material for the synthesis of more complex molecules?
A5: this compound serves as a key starting material for the synthesis of various biologically active compounds. One example is the multistep synthesis of the tridentate terpyridyl ligand, 2-(pyrid-2΄-yl)-1,10-phenanthroline, which utilizes this compound as a precursor. [] Another example is the use of this compound in the synthesis of the antimalarial drug, baquiloprim. []
Q6: How does the position of the methyl group affect the reactivity of methylquinolines in C–H bond activation reactions with rhodium catalysts?
A6: Studies on rhodium-catalyzed C–H bond activation of methylquinolines revealed that the methyl group's position significantly influences regioselectivity. For instance, 3-, 4-, and 5-methylquinoline preferentially undergo activation at the 2-position, while 2-, 6-, and this compound favor activation at the 4-position when reacted with the rhodium(I) complex RhH{κ3-P,O,P-[xant(PiPr2)2]}. []
Q7: Has this compound been investigated for potential biological activities?
A7: Yes, this compound has been studied for its potential anticancer properties. Researchers have assessed its in vitro cytotoxicity against human epithelial colorectal carcinoma (Caco-2) cells. []
Q8: What is known about the metabolism of this compound in biological systems?
A8: Studies on rainbow trout demonstrated that this compound undergoes biotransformation primarily through oxidation of the methyl group to form 7-hydroxymethylquinoline, which is then conjugated with glucuronide or sulfate prior to excretion. []
Q9: Does the presence of the methyl group at the 7-position impact the biological activity of quinoline derivatives?
A9: Comparing the tumor-initiating potential of quinoline, 4-methylquinoline, and this compound on the skin of Sencar mice showed that while 4-methylquinoline exhibited comparable potency to quinoline, this compound showed significantly lower tumorigenicity. This suggests that the methyl group at the 7-position may interfere with the metabolic activation pathway of quinoline, which is believed to involve the formation of a 5,6-epoxide. []
Q10: How does the structure of this compound relate to its observed biological activities?
A10: The structure-activity relationship (SAR) of quinoline derivatives, including this compound, reveals that modifications to the quinoline core can significantly impact their biological activities. [] For instance, introducing specific functional groups like nitro or amino groups can alter the cytotoxicity of these compounds against various cancer cell lines.
Q11: Are there any known cases of resistance mechanisms developing against this compound or its derivatives?
A11: While specific resistance mechanisms to this compound have not been extensively studied, research on other quinoline derivatives suggests that resistance can develop through various mechanisms, including target site mutations and efflux pump overexpression.
Q12: Is there any information available regarding the environmental impact and degradation of this compound?
A12: this compound has been identified as a component of industrial effluents, particularly from textile dye-houses. Studies using Bacillus licheniformis have demonstrated the potential for bioremediation of this compound present in these effluents. []
Q13: What safety regulations should be considered when handling this compound?
A13: As with all chemicals, appropriate safety measures should be taken when handling this compound. This includes using personal protective equipment, working in well-ventilated areas, and following established laboratory safety protocols.
Q14: Which analytical methods are commonly employed for characterizing and quantifying this compound?
A14: Various analytical techniques have been used to study this compound, including:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique enables the identification and quantification of this compound in complex mixtures, such as environmental samples. []
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or fluorescence detection, provides a robust method for separating and quantifying this compound. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.